6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. Key structural features include:
- 1,3-Dimethyl groups: Enhances steric bulk and metabolic stability.
- 6-Isopropyl substituent: Contributes to hydrophobic interactions in biological targets.
- N⁴-(4-Methoxyphenethyl) carboxamide: The 4-methoxyphenethyl group introduces electron-donating properties and modulates solubility.
While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., carboxylic acid precursor in ) suggest synthetic routes involving Suzuki coupling or amide bond formation .
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26) |
InChI Key |
NZSKPADCDUCNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analog 1: 6-Isopropyl-1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid ()
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
- Key Differences :
- Lacks the N⁴-(4-methoxyphenethyl) carboxamide moiety.
- Carboxylic acid group (-COOH) increases polarity compared to the carboxamide derivative.
- Physical Properties :
Structural Analog 2: N-(4-Methoxyphenyl)Acetamide Derivative ()
- Molecular Formula : C₂₈H₂₃ClN₄O₃
- Molecular Weight : 498.5 g/mol (M⁺)
- Key Differences: Contains a 4-chlorophenyl group and a fused pyrazolo[3,4-b]pyridinone core. Acetamide side chain instead of a phenethyl-linked carboxamide.
- Physical Properties :
Structural Analog 3: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4 g/mol
- Key Differences :
- Substituted with a phenyl group at position 1 and an ethyl-methyl pyrazole at N⁴.
- Smaller substituents (ethyl, methyl) reduce steric bulk compared to the target’s isopropyl and phenethyl groups.
- Applications : Listed in drug discovery databases (e.g., CCG-340573, MCULE-8967403480) .
Structural Analog 4: Fluorinated Pyrazolo[3,4-d]Pyrimidine Derivative ()
- Molecular Formula : C₃₀H₂₂F₂N₄O₃ (Example 49)
- Molecular Weight : 581.1 g/mol (M+1)
- Key Differences :
- Pyrazolo[3,4-d]pyrimidine core instead of pyrazolo[3,4-b]pyridine.
- Fluorine atoms and chromen-4-one moiety enhance electronic complexity.
- Physical Properties :
Data Table: Comparative Analysis
*Estimated based on structural analogy to .
Key Research Findings and Implications
Steric Influence : The 6-isopropyl group in the target compound may improve selectivity in kinase inhibition compared to smaller substituents (e.g., methyl in ) .
Solubility : Conversion of the carboxylic acid () to a carboxamide increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
The compound 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a derivative of the pyrazolo[3,4-b]pyridine scaffold, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 305.47 g/mol
Biological Activity Overview
The pyrazolo[3,4-b]pyridine derivatives have been recognized for their ability to act as inhibitors for various biological targets, particularly in oncology and inflammation. Below are key findings regarding the biological activity of the compound:
Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. For instance:
- FGFR Inhibition : A study highlighted the design and synthesis of a series of pyrazolo[3,4-b]pyridine derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression. The compound demonstrated strong in vitro potency against FGFR kinase and significant antitumor activity in xenograft models .
Antimicrobial Properties
Recent studies have also evaluated the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives:
- Mycobacterium tuberculosis : A combinatorial library of these compounds was tested against Mycobacterium tuberculosis, showing promising antitubercular activity. The presence of specific substituents on the pyrazolo ring enhanced its efficacy against the H37Rv strain .
The mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : The compound's structure allows it to effectively inhibit various kinases involved in cell signaling pathways that regulate cancer cell proliferation and survival.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which may contribute to their therapeutic effects in diseases characterized by chronic inflammation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
